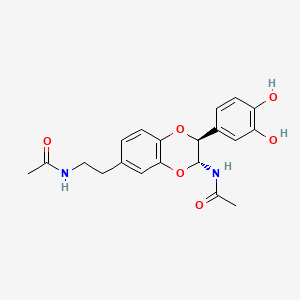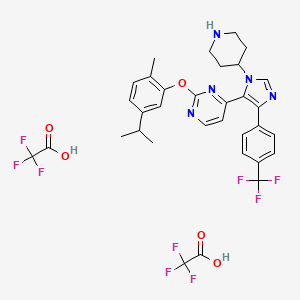
iBRD4-BD1 (diTFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
iBRD4-BD1 (diTFA) is a selective inhibitor of the first bromodomain of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones . iBRD4-BD1 (diTFA) has shown promise as a therapeutic agent for diseases such as cancer and inflammation due to its ability to inhibit BRD4’s activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iBRD4-BD1 (diTFA) involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of iBRD4-BD1 (diTFA) involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This often requires the use of specialized equipment and techniques to ensure consistent quality and high yield. The process may also involve purification steps such as crystallization, filtration, and chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
iBRD4-BD1 (diTFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups .
Applications De Recherche Scientifique
iBRD4-BD1 (diTFA) has a wide range of scientific research applications, including:
Mécanisme D'action
iBRD4-BD1 (diTFA) exerts its effects by selectively binding to the first bromodomain of BRD4. This binding prevents BRD4 from recognizing and interacting with acetylated lysine residues on histones, thereby inhibiting its role in gene regulation. The inhibition of BRD4 activity leads to the downregulation of target genes involved in disease processes such as cancer and inflammation .
Comparaison Avec Des Composés Similaires
iBRD4-BD1 (diTFA) is unique in its high selectivity for the first bromodomain of BRD4 compared to other bromodomain inhibitors. Similar compounds include:
JQ1: A well-known BET inhibitor with broad activity against multiple bromodomains.
OTX015: Another BET inhibitor with activity against BRD2, BRD3, and BRD4.
I-BET762: A selective inhibitor of BET bromodomains with therapeutic potential in cancer and inflammation .
iBRD4-BD1 (diTFA) stands out due to its high selectivity for BRD4-BD1, making it a valuable tool for studying the specific functions of this bromodomain and developing targeted therapies .
Propriétés
Formule moléculaire |
C33H32F9N5O5 |
|---|---|
Poids moléculaire |
749.6 g/mol |
Nom IUPAC |
2-(2-methyl-5-propan-2-ylphenoxy)-4-[3-piperidin-4-yl-5-[4-(trifluoromethyl)phenyl]imidazol-4-yl]pyrimidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H30F3N5O.2C2HF3O2/c1-18(2)21-5-4-19(3)25(16-21)38-28-34-15-12-24(36-28)27-26(20-6-8-22(9-7-20)29(30,31)32)35-17-37(27)23-10-13-33-14-11-23;2*3-2(4,5)1(6)7/h4-9,12,15-18,23,33H,10-11,13-14H2,1-3H3;2*(H,6,7) |
Clé InChI |
GUUBIJTYNCEMRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCNCC4)C5=CC=C(C=C5)C(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




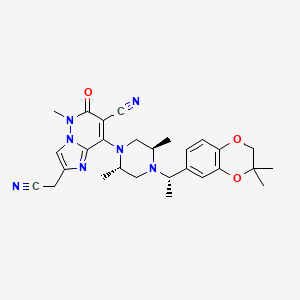
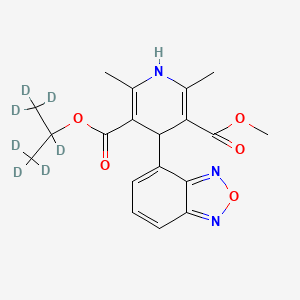
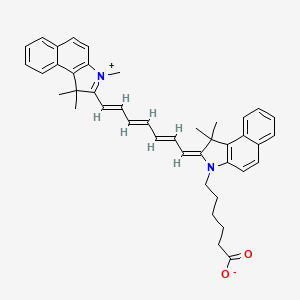
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12386880.png)

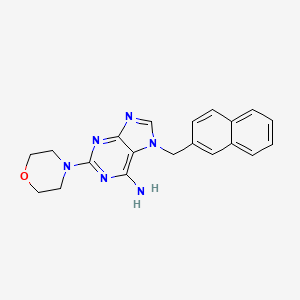
![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
![sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12386912.png)
![(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)
